![molecular formula C15H11ClN2O2 B11725871 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one typically involves the diazotization of 2-chloroaniline followed by coupling with a suitable coupling component such as 3-hydroxy-1-phenylprop-2-en-1-one. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and cellular components. The azo bond can undergo reduction to form active amines, which can interact with biological molecules, leading to various effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 3-[(Z)-{(2-Chlorophenyl)[(E)-(4-chlorophenyl)diazenyl]methylene}amino]-2-ethyl-4(3H)-quinazolinone
Uniqueness
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one is unique due to its specific structural features, including the presence of both hydroxyl and azo functional groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,19H |
InChI Key |
XAYPKFPFJGFROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


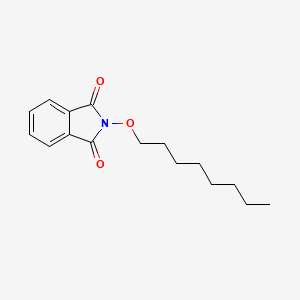
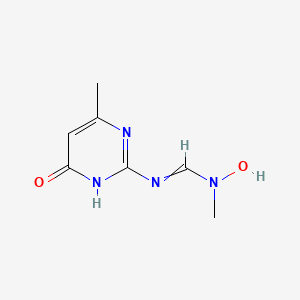
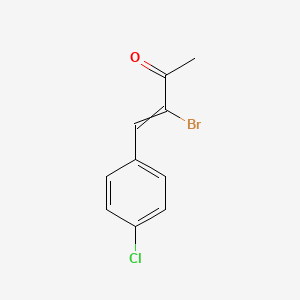
![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
![Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate](/img/structure/B11725818.png)
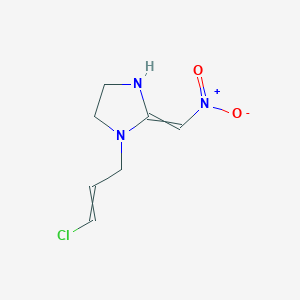
![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
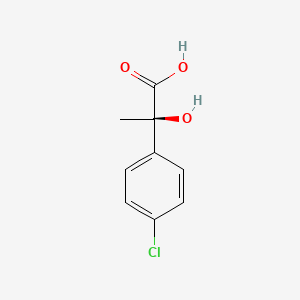
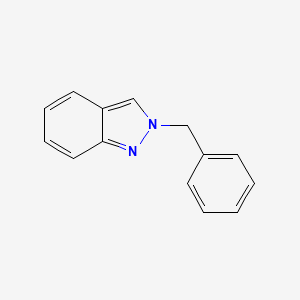
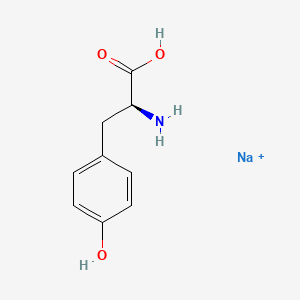
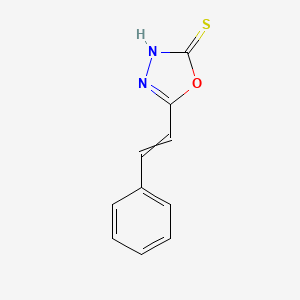
![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)
